molecular formula C13H10ClNO2 B14766621 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one

5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one

Cat. No.: B14766621
M. Wt: 247.67 g/mol
InChI Key: MPWBECPGLVZYSM-UHFFFAOYSA-N
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Description

5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the chlorine atom on the phenyl ring.

    5-Acetyl-1-(4-chlorophenyl)pyridin-2(1H)-one: Chlorine atom is in a different position on the phenyl ring.

Uniqueness

The presence of the chlorine atom at the 3-position on the phenyl ring may confer unique chemical and biological properties to 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

5-acetyl-1-(3-chlorophenyl)pyridin-2-one

InChI

InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(17)15(8-10)12-4-2-3-11(14)7-12/h2-8H,1H3

InChI Key

MPWBECPGLVZYSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C(=O)C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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